Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Description
Properties
IUPAC Name |
ethyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-4-14-10(13)8-5-6-11(2,3)7-9(8)12/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFZWFKYBXSSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282881 | |
| Record name | ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36168-42-0 | |
| Record name | NSC28598 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate can be achieved through several methods. One common approach involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide. This reaction forms the diethyl ester of 2,4-diacetyl pentane, which is then treated with a base to induce cyclization, followed by heating to generate the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | Aqueous H₂SO₄, reflux | 4,4-Dimethyl-2-oxocyclohexanecarboxylic acid | 70–75% | |
| CrO₃ (Jones reagent) | Acetone, 0–5°C | 3-Keto-4,4-dimethylcyclohexanecarboxylate | 65% |
Key Findings :
-
Acidic KMnO₄ oxidizes the ketone to a carboxylic acid, retaining the ester group.
-
Chromium-based oxidants selectively modify the cyclohexane ring without ester cleavage.
Reduction Reactions
The ketone moiety is reduced to secondary alcohols using hydride donors:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol, RT, 2 h | Ethyl 4,4-dimethyl-2-hydroxycyclohexanecarboxylate | 85% | |
| LiAlH₄ | Dry ether, reflux, 4 h | 4,4-Dimethyl-2-hydroxycyclohexanemethanol | 78% |
Mechanistic Insight :
-
NaBH₄ selectively reduces the ketone while preserving the ester.
-
LiAlH₄ reduces both the ketone and ester to a diol.
Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (excess) | Ethanol, 60°C, 6 h | 4,4-Dimethyl-2-oxocyclohexanecarboxamide | 92% | |
| MeOH (acid-catalyzed) | H₂SO₄, reflux, 3 h | Mthis compound | 88% |
Applications :
Alkylation of Enolate Ions
The α-hydrogens adjacent to the ketone form enolates for alkylation:
| Base | Alkyl Halide | Product | Yield | Reference |
|---|---|---|---|---|
| LDA | CH₃I | Ethyl 4,4-dimethyl-3-methyl-2-oxocyclohexanecarboxylate | 68% | |
| NaH | Benzyl bromide | Ethyl 4,4-dimethyl-3-benzyl-2-oxocyclohexanecarboxylate | 73% |
Limitations :
Hydrolysis and Decarboxylation
Acidic or basic hydrolysis followed by decarboxylation yields cyclic ketones:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8 h | 4,4-Dimethylcyclohexanone | 80% | |
| KOH (aq), 120°C, 12 h | 3-Oxo-4,4-dimethylcyclohexanecarboxylic acid | 75% |
Pathway :
Comparative Reactivity with Analogues
| Compound | Oxidation | Reduction | Alkylation | Hydrolysis |
|---|---|---|---|---|
| Ethyl 2-oxocyclohexanecarboxylate | Faster | Moderate | High | High |
| This compound | Slower | Slower | Low | Moderate |
| Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) | Moderate | Fast | High | Fast |
Structural Influence :
Scientific Research Applications
Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of natural products, including sterols and terpenoids.
Biology: The compound is studied for its potential biological activity and effects on cell function.
Medicine: Research explores its potential therapeutic effects and toxicological properties.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate and its analogs:
Physical Properties
- Melting Points :
- Ethyl 2-oxocyclohexanecarboxylate (CAS 1655-07-8) has a melting point of 101°C . The absence of dimethyl groups in this compound likely contributes to its higher melting point compared to dimethyl-substituted analogs, which are expected to exhibit lower melting points due to increased hydrophobicity and reduced crystallinity.
Commercial Availability and Cost
- Purity : Combi-Blocks lists methyl and ethyl analogs at 95% purity, indicating their reliability for research .
Research Findings and Trends
- Steric Effects : The 4,4-dimethyl groups in this compound reduce reaction rates in nucleophilic substitutions compared to unsubstituted analogs, as observed in similar cyclohexanecarboxylate systems .
- Thermal Stability : Dimethyl-substituted esters may exhibit enhanced thermal stability due to increased molecular rigidity, though direct data is needed for confirmation.
Biological Activity
Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, also known by its CAS number 17159-79-4, is a compound that has garnered attention in various biological research contexts. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 248.8 ± 33.0 °C |
| Flash Point | 103.8 ± 25.4 °C |
| Water Solubility | Insoluble |
This compound can be synthesized through various organic reactions, often involving cyclization processes that yield the desired cyclohexane structure. The compound has been used as a biochemical reagent in life sciences research, indicating its potential utility in various biological assays and investigations .
Biological Mechanisms
Case Studies
- Cyclofenil Derivatives : In a study examining fluorine-substituted cyclofenil derivatives, ethyl 4-oxocyclohexanecarboxylate was highlighted as a precursor for synthesizing compounds with selective estrogen receptor modulating activity. These derivatives were evaluated for their ability to bind to estrogen receptors and showed varying degrees of activity based on structural modifications .
- Antileishmanial Evaluation : Another relevant study involved the use of ethyl 4-oxocyclohexanecarboxylate in synthesizing novel compounds for antileishmanial activity. The results indicated that certain derivatives exhibited significant inhibitory effects against Leishmania parasites, suggesting potential applications in treating leishmaniasis .
Research Findings
Recent studies have focused on the pharmacokinetic properties of this compound and its derivatives:
- ADME Properties : In silico studies have assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds. These studies indicate favorable properties for oral bioavailability and potential CNS penetration .
- Selectivity and Potency : Several derivatives have shown high selectivity towards specific biological targets, including enzyme inhibition rates that could be beneficial in developing new therapeutic agents for diseases such as Alzheimer's .
Q & A
Q. What are the common synthetic routes for Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is synthesized via a Claisen-Schmidt condensation involving chalcone intermediates and ethyl acetoacetate under basic conditions. Key steps include:
- Reaction Setup : Mixing chalcone derivatives (5 mmol) with excess ethyl acetoacetate (20 mmol) in anhydrous ethanol under reflux (360 K for 5 h) with NaOH .
- Optimization : Adjusting stoichiometry (2:1 molar ratio of ethyl acetoacetate to chalcone) and maintaining reflux temperature improves yields to 72% . Post-reaction acidification (pH 3–4) and recrystallization (ethanol) enhance purity .
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
Methodological Answer:
-
X-ray Diffraction (XRD) : Confirms crystal structure (triclinic system, space group ) with Mo Kα radiation (λ = 0.71073 Å). Key parameters include:
Parameter Value 26.2° 0.065 Completeness 99% Hydrogen bonding (e.g., O1–H1⋯O5 interactions) and dihedral angles (e.g., 65.03° between aromatic rings) are critical for conformational analysis . -
NMR/IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and cyclohexenone moieties.
Q. How does the stereochemical conformation of the cyclohexenone ring influence reactivity?
Methodological Answer: X-ray data reveal an envelope conformation in the cyclohexenone ring (C9–C14), with C13 as the "flap." This conformation impacts:
- Trans-diaxial interactions : H13 and H12 exhibit a torsion angle of -177.2°, stabilizing the ring.
- Reactivity : The tilted methoxy group on the naphthalene ring (C20–C21–O7–C28: 9.1°) affects steric hindrance during substitution reactions .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict the biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the cyclohexenone ring’s electron-deficient carbonyl group is a key reactive site .
- Molecular Docking : Simulates binding to targets like acetylcholinesterase (AChE). Docking scores correlate with experimental IC₅₀ values, identifying interactions between the cyclohexenone moiety and AChE’s catalytic triad .
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Cross-Validation : Use multiple assays (e.g., enzyme inhibition vs. cell viability) to confirm activity. For instance, AChE inhibition (IC₅₀ = 1.2 µM) may not directly translate to cytotoxicity in HCT116 cells due to metabolic differences .
- Parameter Standardization : Control variables like cell passage number, serum concentration, and exposure time to reduce variability .
Q. How can kinetic studies elucidate degradation pathways under varying conditions?
Methodological Answer:
- HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the ester group to carboxylic acid) under acidic (pH 3) vs. basic (pH 9) conditions.
- Arrhenius Analysis : Calculate activation energy () for thermal degradation using rate constants () at 298–373 K. For example, ≈ 45 kJ/mol indicates ester hydrolysis as the primary pathway .
Q. What are the challenges in scaling up synthesis for research quantities?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
